1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione
Overview
Description
1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione is a useful research compound. Its molecular formula is C13H15F3N4O2 and its molecular weight is 316.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.11471022 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Molecular Analysis
Research on structurally similar compounds, such as d-(+)-camphoric imide, has demonstrated the significance of crystal structure analysis in understanding molecular interactions. These studies reveal how molecular structures form networks through hydrogen bonding, providing insights into the material's properties and potential applications (Wei Huang et al., 2004).
Catalytic Applications
The catalytic properties of related bicyclic structures have been investigated, highlighting their efficiency in facilitating organic synthesis reactions. For example, 1,4-diazabicyclo[2.2.2]octane has been used to catalyze the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-diones under ultrasound irradiation, demonstrating the potential for efficient and rapid chemical transformations (D. Azarifar et al., 2013).
Synthesis and Reactivity
Studies on related compounds have also focused on their synthesis and reactivity, exploring how modifications in the molecular structure affect chemical behavior. This research is crucial for developing new materials and pharmaceuticals with tailored properties. For instance, the synthesis of 2-monofunctionalized 2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-diones has expanded the toolkit for creating novel organic compounds with specific functional groups (A. Kravchenko et al., 2003).
Structural Analyses and Polymorphism
Research into the crystallography of similar bicyclic diones has provided valuable data on molecular geometry, polymorphism, and intermolecular forces. These findings have implications for the design of materials with specific mechanical and optical properties. The analysis of X-ray diffraction structural parameters of glycoluril and its derivatives, for example, offers insights into how substituents and hydrogen bonding influence molecular and crystal structures, affecting the physical and chemical characteristics of the material (S. Panshina et al., 2020).
Properties
IUPAC Name |
1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O2/c1-11(2)6-4-5-12(11,3)9(22)20(7(6)21)10-17-8(18-19-10)13(14,15)16/h6H,4-5H2,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAPBTDLKAJNJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)C3=NNC(=N3)C(F)(F)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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